molecular formula C9H16O3 B1391412 Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS No. 1075-82-7

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Cat. No.: B1391412
CAS No.: 1075-82-7
M. Wt: 172.22 g/mol
InChI Key: AUUICUZWYQYTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid with a sweet fragrance at room temperature. This compound is primarily used as an intermediate in chemical research and as a synthetic building block .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclopentanecarboxylate
  • Methyl 1-(hydroxymethyl)cyclopentanecarboxylate
  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an ester and a hydroxymethyl group on a cyclopentane ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Biological Activity

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3, recognized for its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is primarily utilized as an intermediate in chemical synthesis. Its unique structure, featuring both an ester and a hydroxymethyl group, enables it to participate in a variety of chemical reactions, which can lead to significant biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydroxymethyl Group : This group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity.
  • Ester Group : The ester can undergo hydrolysis, yielding the active carboxylic acid derivative that may interact with biological targets.

These interactions are crucial in modulating various biochemical pathways, which could lead to therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus offering a pathway for therapeutic uses in conditions characterized by inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) observed was notably lower than that of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent.
  • Anti-inflammatory Mechanism :
    • In vitro experiments showed that this compound could reduce the secretion of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Ethyl cyclopentanecarboxylateSimple ester without hydroxymethyl groupLimited biological activity
Mthis compoundSimilar structure with methyl substitutionModerate antimicrobial effects
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylateCyclohexane ring instead of cyclopentaneEnhanced anti-inflammatory effects

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUICUZWYQYTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 3
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.